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Compound of Interest

6-chloro-1-hexyl-3,3,4,4,5,5-d6
Compound Name:

alcohol
CAS No.: 1219794-83-8
Cat. No.: B1148495

Get Quote

Isotopologue Identification, Synthesis, and
Applications in Drug Development
Executive Summary

Deuterated 6-chloro-1-hexanol is a critical stable isotope-labeled (SIL) intermediate used
primarily as an internal standard in bioanalytical assays and as a metabolic probe in drug
discovery.[1] Its core utility lies in the kinetic isotope effect (KIE), which can modulate the
metabolic stability of alkyl chains in pharmaceutical compounds, and its mass-shifted signature
which enables precise quantification in mass spectrometry.

This guide focuses on the specific CAS registry number for the hexadeuterated form (d6), while
also detailing synthetic routes for the d2 variant (1,1-d2), a common target for metabolic
blocking studies at the terminal alcohol position.

Chemical Identity & Registry

The primary commercially referenced deuterated form is 6-Chloro-1-hexanol-d6.[1]
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Parameter Detail

Compound Name 6-Chloro-1-hexanol-d6

CAS Registry Number 1219794-83-8

Unlabeled CAS 2009-83-8

Molecular Formula CeH7DsCIO

Molecular Weight 142.66 g/mol (vs. 136.62 g/mol for unlabeled)
Appearance Colorless to light yellow liquid

Solubility Soluble in Methanol, DMSO, Chloroform

Internal Standard (IS) for LC-MS/GC-MS;

Primary Application
Y App Metabolic Tracer

Note on Isotopologues: While CAS 1219794-83-8 refers specifically to the d6 variant,
researchers often require the 1,1-d2 isotopologue (deuterium at the C1 position) to block
oxidation to the aldehyde/carboxylic acid. If a specific CAS is unavailable for the d2 variant in
public registries, it is typically identified by its chemical name: 6-chloro-1-hexanol-1,1-d2.

Synthesis & Production Methodologies

The synthesis of deuterated 6-chloro-1-hexanol requires distinct strategies depending on the
desired position of the deuterium label.

A. Synthesis of 6-Chloro-1-hexanol-1,1-d2 (Custom Protocol)

This protocol targets the C1 position, crucial for studying metabolic stability against alcohol
dehydrogenases.

Mechanism: The synthesis relies on the chemoselective reduction of 6-chlorohexanoic acid (or
its methyl ester) using Lithium Aluminum Deuteride (LiAID4). This introduces two deuterium
atoms at the C1 position.

Protocol Steps:
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e Preparation: In a flame-dried 3-neck flask under Argon, suspend LiAID4 (1.1 equiv) in
anhydrous THF at 0°C.

» Addition: Dropwise add 6-chlorohexanoic acid (dissolved in THF) over 30 minutes. Maintain
temperature <5°C to prevent over-reduction or dechlorination.

e Reflux: Allow to warm to room temperature, then reflux for 2 hours to ensure completion.

e Quenching (Fieser Method): Cool to 0°C. Carefully add water (1 mL per g LiAlDa), followed
by 15% NaOH (1 mL), then water (3 mL).

« |solation: Filter the granular precipitate. Dry the filtrate over MgSOa4 and concentrate in
vacuo.

 Purification: Distill under reduced pressure (approx. 100-104°C at 9 mmHg) to yield the pure
d2-alcohol.

B. Synthesis of Unlabeled Precursor (Reference)

Understanding the unlabeled synthesis is vital for troubleshooting. The traditional method uses
1,6-hexanediol and HCI, but a modern, high-yield approach uses Cyanuric Chloride.[2]

Cyanuric Chloride Method (High Yield):

Reagents: 1,6-Hexanediol, Cyanuric Chloride, DMF.[2][3][4]

Conditions: -5°C to 0°C.[2][3][4]

Yield: >95% (compared to ~55% with HCI).

Advantage: Minimizes the formation of the dichloro-byproduct (1,6-dichlorohexane).

Visualization: Synthetic & Metabolic Pathways

The following diagram illustrates the synthesis of the d2-isotopologue and its metabolic
divergence compared to the unlabeled form.
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Caption: Synthesis of 6-Chloro-1-hexanol-1,1-d2 via LiAID4 reduction and subsequent
metabolic stabilization.

Applications in Drug Development[1][3][4]
A. Internal Standard (IS) for Bioanalysis

Deuterated 6-chloro-1-hexanol (specifically the d6 variant, CAS 1219794-83-8) is the gold
standard for LC-MS/GC-MS quantification of the unlabeled compound.[1]

o Mass Shift (+6 Da): The d6 analog provides a mass shift sufficient to avoid isotopic overlap
with the M+2 peak of the analyte (due to 3’Cl and 3C natural abundance).

o Co-elution: As a stable isotope, it co-elutes with the analyte, correcting for matrix effects and
ionization suppression in real-time.

B. Deuterium Isotope Effect (Metabolic Blocking)

Replacing hydrogen with deuterium at the C1 position (d2 variant) significantly slows the rate of
oxidation by Alcohol Dehydrogenase (ADH) and Cytochrome P450 enzymes due to the
stronger C-D bond (primary Kinetic Isotope Effect).

o Application: This is used to increase the half-life (t%2) of drugs containing hexyl side chains.

o Example Utility: In the development of analogs for drugs like Pirfenidone or other alkyl-chain
functionalized therapeutics, where the terminal alcohol is a metabolic liability.

Handling & Storage Protocols
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To maintain isotopic purity and chemical stability, the following protocols must be strictly

observed.

Parameter Specification Causality/Reasoning
Prevents slow elimination of

Storage Temp -20°C HCI to form hexene
derivatives.
Deuterated alcohols are
hygroscopic; moisture

Atmosphere Inert (Argon/Nitrogen) introduces H/D exchange risk

over long periods (though C-D
is stable, O-D is labile).

Use deuterated solvents for
Solvent DMSO-d6 or Methanol-d4 NMR to prevent signal
suppression.

) The compound is an alkylating
Safety Fume Hood Required ] i
agent (potential genotoxin).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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